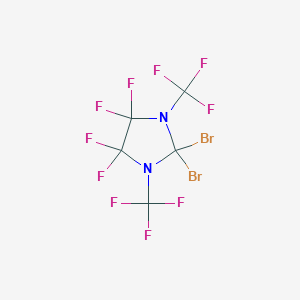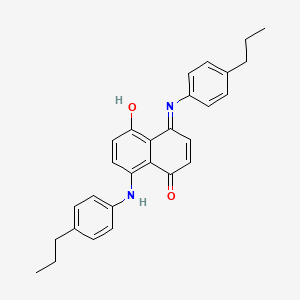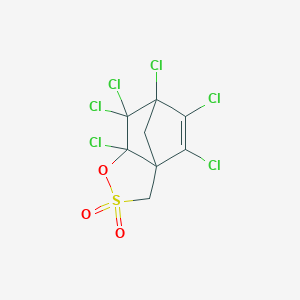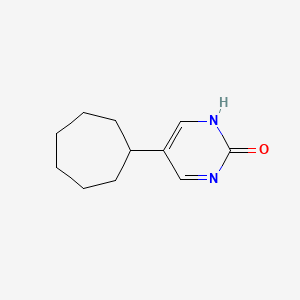![molecular formula C16H18N2O3S B14361178 N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-73-1](/img/structure/B14361178.png)
N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide is an organic compound that belongs to the class of amides It features a benzamide core with a phenyl group and a propane-2-sulfonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide typically involves the reaction of 3-aminobenzamide with phenyl isocyanate and propane-2-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Step 1: React 3-aminobenzamide with phenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, to form N-phenyl-3-aminobenzamide.
Step 2: Introduce propane-2-sulfonyl chloride to the reaction mixture and allow the reaction to proceed under mild heating. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or nitro groups to the aromatic ring.
Scientific Research Applications
N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
N-Phenyl-3-aminobenzamide: Precursor in the synthesis of N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide.
Propane-2-sulfonyl chloride: Used as a reagent in the synthesis of sulfonyl-containing compounds.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a propane-2-sulfonyl group attached to the benzamide core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
| 90233-73-1 | |
Molecular Formula |
C16H18N2O3S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-phenyl-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H18N2O3S/c1-12(2)22(20,21)18-15-10-6-7-13(11-15)16(19)17-14-8-4-3-5-9-14/h3-12,18H,1-2H3,(H,17,19) |
InChI Key |
ZLLOOQGGRWTWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)







